Aeruginascin, chemically known as N,N,N-trimethyl-4-phosphoryloxytryptamine, is a naturally occurring tryptamine derivative primarily found in certain species of mushrooms, notably Inocybe aeruginascens. This compound has garnered interest due to its structural similarity to psilocybin, the well-known psychoactive component of "magic mushrooms." Aeruginascin is believed to interact with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for the psychedelic effects associated with many hallucinogenic compounds. Its discovery and characterization have implications for both pharmacology and potential therapeutic applications in mental health.
Aeruginascin was first isolated by researcher Jochen Gartz in 1989 from Inocybe aeruginascens, a mushroom species known for its psychoactive properties. Subsequent studies have identified aeruginascin in various other psilocybin-containing mushrooms across different genera, expanding the understanding of its distribution in nature .
In terms of classification, aeruginascin belongs to the family of tryptamines, which are characterized by their indole ring structure. This class includes several notable compounds such as serotonin and psilocybin, all of which play significant roles in neurotransmission and psychoactive effects .
The synthesis of aeruginascin has been achieved through various methods. One notable approach involves the quaternization of psilocybin using excess methyl iodide in methanol, resulting in the formation of aeruginascin . The synthesis process typically includes the following steps:
Recent studies have also focused on synthesizing its active metabolite, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which is believed to be responsible for some of its pharmacological effects .
Aeruginascin features an indole ring structure typical of tryptamines, with a phosphoryloxy group at the 4-position and three methyl groups attached to the nitrogen atom. The molecular formula is , and its structural representation can be summarized as follows:
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized aeruginascin .
Aeruginascin undergoes hydrolysis in biological systems, potentially converting into its active metabolite, 4-HO-TMT. This metabolic pathway is similar to that of psilocybin converting into psilocin, which is known for its psychoactive properties .
The primary reactions involving aeruginascin include:
The mechanism of action for aeruginascin primarily involves its interaction with serotonin receptors. Research indicates that its metabolites may exhibit varying affinities for these receptors:
Current studies suggest that while aeruginascin may elevate mood without hallucinations, further exploration into its pharmacodynamics is necessary to fully understand its effects .
Aeruginascin's unique properties position it as a compound of interest in various fields:
Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptammonium) is a naturally occurring quaternary ammonium tryptamine derivative with a restricted phylogenetic distribution. First isolated in 1989 by Jochen Gartz from Inocybe aeruginascens [2] [3], it was long considered exclusive to this species. Recent analytical studies using liquid chromatography-mass spectrometry (LC-MS) have expanded its documented occurrence to:
Table 1: Documented Natural Sources of Aeruginascin
Fungal Genus | Representative Species | Relative Abundance | Geographic Distribution |
---|---|---|---|
Inocybe | I. aeruginascens | High (primary source) | Central Europe, North America |
Pholiotina | P. cyanopus | Moderate | Europe, North America |
Psilocybe | P. cubensis | Low (≤0.1% dry weight) | Global |
Pluteus | Selected species | Trace | Not fully mapped |
This discontinuous distribution suggests convergent evolution of biosynthetic pathways rather than vertical inheritance from a common ancestor. Notably, aeruginascin co-occurs with psilocybin, psilocin, and baeocystin in these species, forming part of a complex alkaloid profile [3] [6].
The biosynthesis of aeruginascin in I. aeruginascens involves specialized enzymatic steps distinct from the canonical psilocybin pathway:
Scheme: Biosynthetic Route to AeruginascinL-Tryptophan → Tryptamine → 4-Hydroxytryptamine → 4-Phosphoryloxytryptamine →N-Methylation → Baeocystin → N,N-Dimethylation → Psilocybin → N,N,N-Trimethylation → Aeruginascin
Crucially, the methyltransferase in I. aeruginascin exhibits broader substrate tolerance than its Psilocybe homologs, enabling the final quaternization step [9]. This enzyme's unique active site architecture accommodates the steric demands of trimethylation, a feature absent in PsiM from P. cubensis [9].
While P. cubensis produces trace aeruginascin, its biosynthetic machinery prioritizes psilocybin formation through divergent enzymatic logic:
Table 2: Enzymatic Comparison of Aeruginascin vs. Psilocybin Biosynthesis
Characteristic | Aeruginascin in I. aeruginascens | Psilocybin in P. cubensis | Aeruginascin in P. cubensis |
---|---|---|---|
Primary Methyltransferase | Broad-specificity trimethylase | PsiM (dimethylase) | Non-specific methyltransferases |
Methylation Steps | Three successive N-methylations | Two N-methylations | Non-enzymatic or promiscuous activity |
Final Product Stability | High (quaternary ammonium) | Moderate (tertiary amine) | Low (trace amounts) |
Metabolic Priority | Major alkaloid | Dominant alkaloid | Minor side-product |
This enzymatic divergence explains why I. aeruginascens accumulates aeruginascin as a major alkaloid, while P. cubensis produces it minimally. The recent elucidation of the PsiM crystal structure (2024) confirms its inability to convert psilocybin to aeruginascin due to a constrained active site that excludes already-dimethylated substrates [9]. In P. cubensis, any aeruginascin formed likely arises through non-enzymatic methylation or oxidative side reactions rather than dedicated biosynthesis [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7